1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo-
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Overview
Description
1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- typically involves the reaction of maleic anhydride with an appropriate amine. For instance, the reaction of 4-aminobenzenesulfonamide with maleic anhydride yields (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which can be further reacted with p-toluenesulfonic acid to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.
Scientific Research Applications
1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2,5-dihydro-: A simpler derivative of pyrrole with similar structural properties.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide: Another derivative with similar functional groups.
Uniqueness
1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-2H,3-4H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMKIWQIZQHVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656161 |
Source
|
Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71753-55-4 |
Source
|
Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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